N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide, also known as BMS-986001, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways. In cancer, this compound targets the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, this compound targets the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In autoimmune diseases, this compound targets specific immune cells, such as T cells and B cells, which are involved in the immune response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound inhibits the growth of tumor cells and induces apoptosis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation. In autoimmune diseases, this compound modulates the immune system by targeting specific immune cells.
实验室实验的优点和局限性
The advantages of using N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide in lab experiments include its specificity and potency in targeting specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
未来方向
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide. These include:
1. Further studies on the safety and efficacy of this compound in preclinical and clinical trials.
2. Development of novel formulations and delivery methods for this compound to improve its bioavailability and pharmacokinetics.
3. Identification of new therapeutic indications for this compound, such as neurological disorders and metabolic diseases.
4. Identification of new targets and signaling pathways for this compound to improve its therapeutic potential.
5. Development of combination therapies using this compound and other therapeutic agents to improve its efficacy and reduce toxicity.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases. Its specificity and potency in targeting specific enzymes and signaling pathways make it a promising therapeutic agent. However, further studies are needed to fully understand its safety and efficacy in preclinical and clinical trials.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In autoimmune diseases, this compound has been shown to modulate the immune system by targeting specific immune cells.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-12-14-1-6-17-18(11-14)27-13-26-17)15-2-4-16(5-3-15)28(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10,12-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQOZSOXFUKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。